DMT-dC(bz) Phosphoramidite-13C9,15N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C46H52N5O8P |

|---|---|

Poids moléculaire |

845.8 g/mol |

Nom IUPAC |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl](15N)benzamide |

InChI |

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,48+1,49+1,50+1 |

Clé InChI |

PGTNFMKLGRFZDX-QXORKOLASA-N |

SMILES isomérique |

CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13CH][13C](=[15N][13C]5=O)[15NH]C(=O)C6=CC=CC=C6 |

SMILES canonique |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Application of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃, a stable isotope-labeled building block essential for the chemical synthesis of modified oligonucleotides. The strategic incorporation of ¹³C and ¹⁵N isotopes into deoxycytidine enables powerful analytical techniques to elucidate the structure, dynamics, and interactions of DNA at an atomic level. This is particularly valuable in drug development and molecular biology research for understanding drug-target engagement, nucleic acid metabolism, and gene expression.

Core Principles and Applications

DMT-dC(bz) Phosphoramidite (B1245037) is a chemically modified deoxycytidine nucleoside used in solid-phase oligonucleotide synthesis. The key components are:

-

Dimethoxytrityl (DMT) group: A protecting group on the 5'-hydroxyl of the deoxyribose sugar. Its removal in each synthesis cycle releases a brightly colored cation, allowing for real-time monitoring of coupling efficiency.[1][2]

-

Benzoyl (bz) group: A protecting group for the exocyclic amine of cytosine, preventing unwanted side reactions during synthesis.[1][3]

-

Phosphoramidite group: The reactive moiety that enables the formation of the phosphodiester backbone of the growing DNA chain.[]

The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into this phosphoramidite does not significantly alter its chemical properties for synthesis but provides a powerful analytical handle. DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is therefore used to introduce site-specific isotopic labels into a DNA oligonucleotide. This targeted labeling is a significant advantage over enzymatic methods, which typically result in uniform labeling.[5][6]

The primary applications for oligonucleotides synthesized with this labeled amidite include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[5][6] The incorporation of ¹³C and ¹⁵N isotopes helps to resolve spectral overlap and enables the study of local conformations that are critical for understanding biological function and drug interactions.[5][7]

-

Mass Spectrometry (MS): Isotopic labeling provides a clear mass shift, which is useful for quantifying nucleic acids, analyzing metabolic pathways, and studying protein-DNA interactions.[6][8]

-

Protein-Nucleic Acid Interaction Studies: By labeling specific nucleotides within a DNA sequence, researchers can precisely map the binding sites of proteins and investigate the conformational changes that occur upon binding.[6][7]

-

Metabolomics and Gene Expression Analysis: Stable isotope labeling can be used to trace the metabolic fate of nucleotides and quantify changes in gene expression.[8][9]

Quantitative Data Summary

| Parameter | Typical Specification | Significance |

| Purity (HPLC & ³¹P-NMR) | ≥99% | High purity is essential for achieving high coupling efficiencies and minimizing the introduction of impurities into the final oligonucleotide.[3] |

| Coupling Efficiency | >98% | Indicates the percentage of available 5'-hydroxyl groups that react with the phosphoramidite in each synthesis cycle. |

| Water Content | ≤0.3% | Water can react with the phosphoramidite, reducing its reactivity and leading to lower coupling efficiencies.[3] |

| Isotopic Enrichment | Typically >98% | The percentage of the molecule that contains the desired stable isotopes. High enrichment is crucial for obtaining strong signals in NMR and MS. |

Experimental Protocols and Methodologies

The primary experimental protocol involving DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is solid-phase oligonucleotide synthesis. This process is typically automated and involves a cycle of four chemical reactions for each nucleotide added to the growing chain.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide on a solid support (e.g., controlled pore glass) using phosphoramidite chemistry involves the following four steps for each nucleotide addition:[5]

-

De-blocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support, typically using a mild acid. This leaves a reactive hydroxyl group ready for the next nucleotide addition.

-

Coupling: The DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ (or another desired phosphoramidite) is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups (including the benzoyl group on cytosine) are removed.

Workflow for solid-phase synthesis of a stable isotope-labeled oligonucleotide.

Signaling Pathways and Logical Relationships

The utility of oligonucleotides synthesized with DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is evident in the study of complex biological systems. For instance, they can be used to investigate the interaction between a transcription factor and its DNA binding site, a critical step in gene regulation.

Logical flow for using a labeled oligonucleotide to study drug-target interactions.

In this logical workflow, the labeled oligonucleotide is first synthesized and then incubated with a target protein. The resulting complex is analyzed using NMR or MS to obtain structural and dynamic data. This information can then be used to understand how a drug candidate modulates this interaction, providing crucial insights into its mechanism of action.

References

- 1. DMT-dC(bz) Phosphoramidite | AxisPharm [axispharm.com]

- 2. DMT-locA(bz) Phosphoramidite [myskinrecipes.com]

- 3. DMT-dC(bz) Phosphoramidite configured for ABI 102212-98-6 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 9. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

Unlocking DNA's Secrets: A Technical Guide to 13C,15N Labeled Phosphoramidites in Structural Studies

For Researchers, Scientists, and Drug Development Professionals

The precise understanding of DNA structure and dynamics is paramount in the fields of molecular biology, drug discovery, and diagnostics. Stable isotope labeling, particularly with 13C and 15N, has emerged as a powerful tool, revolutionizing the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the intricate details of DNA architecture and its interactions with other biomolecules. This technical guide provides an in-depth exploration of the applications of 13C,15N labeled phosphoramidites in DNA structural studies, offering insights into experimental protocols, data interpretation, and the profound impact of this technology on scientific research.

Core Principles: The Power of Isotopic Enrichment

The chemical synthesis of oligonucleotides using the phosphoramidite (B1245037) method allows for the precise, site-specific incorporation of isotopically labeled nucleosides into a growing DNA chain.[1][2][3][4] This contrasts with enzymatic methods, which are generally more suited for uniform labeling.[1][2] The ability to introduce 13C and 15N isotopes at specific locations within a DNA molecule offers several key advantages for structural analysis:

-

Enhanced NMR Spectral Resolution: The incorporation of 13C and 15N nuclei, which are NMR-active, significantly improves the resolution and quality of NMR data.[5][6] This helps to overcome the challenges of spectral overlap and line broadening often encountered in NMR studies of nucleic acids, especially for larger structures.[7][8][9]

-

Facilitated Resonance Assignment: Site-specific labeling simplifies complex NMR spectra, aiding in the unambiguous assignment of resonance signals to specific atoms within the DNA molecule.[1][10]

-

Probing Local Dynamics: Isotope labeling enables the study of local conformational dynamics and kinetics, from nanoseconds to hours, providing critical insights into the flexibility and functional motions of DNA.[1][10]

-

Investigating Molecular Interactions: By selectively labeling either the DNA or its binding partner (e.g., a protein or a drug), researchers can precisely map interaction interfaces and characterize the structural changes that occur upon complex formation.[11][12]

Synthesis and Incorporation of Labeled Phosphoramidites

The foundation of these advanced structural studies lies in the synthesis of 13C and 15N labeled phosphoramidite building blocks. These can be produced through a combination of biotechnological and chemical synthesis steps.[13][14] Uniformly labeled nucleosides can be obtained from bacterial biomass grown in media enriched with 13C and 15N sources.[13][14] These are then chemically converted into phosphoramidites for use in solid-phase oligonucleotide synthesis.[13][14]

Experimental Workflow: Solid-Phase Synthesis of Labeled DNA

The following diagram illustrates the cyclical process of solid-phase DNA synthesis, highlighting the incorporation of a 13C,15N labeled phosphoramidite.

Key Applications in DNA Structural Studies

The use of 13C,15N labeled phosphoramidites has opened new avenues for investigating a wide range of DNA-related biological questions.

High-Resolution Structure Determination by NMR

NMR spectroscopy is a powerful technique for determining the three-dimensional structures of biomolecules in solution, providing insights into their native conformations.[6][8] The incorporation of 13C and 15N isotopes is often a prerequisite for detailed NMR studies of DNA, especially for molecules larger than 35 nucleotides.[7]

Experimental Protocol: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

A fundamental NMR experiment for labeled biomolecules is the 2D HSQC experiment, which correlates the chemical shifts of a proton with its directly attached heteronucleus (13C or 15N).

Methodology:

-

Sample Preparation: The 13C,15N labeled DNA oligonucleotide is dissolved in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O). The concentration is typically in the range of 0.1 to 1 mM.

-

NMR Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Pulse Sequence: A standard HSQC pulse sequence is used, which involves a series of radiofrequency pulses and delays to transfer magnetization from the proton to the heteronucleus and back.

-

Data Acquisition: Data is collected over several hours to achieve a sufficient signal-to-noise ratio.

-

Data Processing and Analysis: The raw data is Fourier transformed to generate a 2D spectrum. Each peak in the spectrum corresponds to a specific ¹H-¹³C or ¹H-¹⁵N pair in the molecule. The chemical shifts provide information about the local chemical environment of each atom, which is crucial for structure calculation.

Probing DNA Dynamics

DNA is not a static molecule; it undergoes a range of conformational fluctuations that are essential for its biological functions. NMR relaxation experiments on 13C and 15N labeled DNA can provide quantitative information about these dynamic processes on various timescales.[10]

| NMR Relaxation Parameter | Timescale of Motion | Information Gained |

| T1 (Spin-Lattice Relaxation) | picoseconds to nanoseconds | Overall molecular tumbling and fast internal motions. |

| T2 (Spin-Spin Relaxation) | microseconds to milliseconds | Slower conformational exchange processes. |

| NOE (Nuclear Overhauser Effect) | picoseconds to nanoseconds | Internuclear distances and local flexibility. |

| Relaxation Dispersion | microseconds to milliseconds | Characterization of exchange between different conformational states. |

Investigating Protein-DNA Interactions

Understanding how proteins recognize and bind to specific DNA sequences is fundamental to comprehending gene regulation. Isotope labeling strategies are invaluable for studying these interactions.[11][12] By labeling the DNA, changes in its NMR spectrum upon protein binding can be monitored to identify the binding site and characterize any conformational changes in the DNA.[11]

Logical Relationship: Studying Protein-DNA Interactions

Applications in Drug Development

The development of new therapeutic agents that target DNA requires a detailed understanding of how these molecules interact with their target. 13C,15N labeled DNA can be used to study the binding of small molecule drugs to specific DNA sequences, providing crucial information for structure-based drug design.[8]

Quantitative Data Analysis

The quantitative nature of NMR allows for the precise measurement of various parameters that are essential for structural and dynamic studies.

| Parameter | Measurement | Application |

| Isotopic Enrichment | Mass Spectrometry | Confirms the successful incorporation of 13C and 15N isotopes. Isotope enrichment is often >98%.[13] |

| Coupling Yields | Trityl Cation Assay | Monitors the efficiency of each coupling step during solid-phase synthesis. High coupling yields are crucial for the synthesis of long oligonucleotides.[4][10] |

| Chemical Shift Perturbations (CSPs) | NMR Spectroscopy | `Δδ = |

| Relaxation Rates (R1, R2) | NMR Spectroscopy | Provides quantitative data on molecular dynamics. |

Future Perspectives

The field of stable isotope labeling of nucleic acids continues to evolve. Advances in chemo-enzymatic synthesis methods are making a wider range of selectively labeled nucleotides available.[10][15] These developments, combined with ongoing improvements in NMR technology, promise to further expand the applications of 13C,15N labeled phosphoramidites in elucidating the complex roles of DNA in biological systems. The ability to study larger and more complex DNA and DNA-protein assemblies at atomic resolution will undoubtedly accelerate progress in both fundamental research and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. isotope.com [isotope.com]

- 4. Site-Specifically Labeled RNA & DNA Synthesis Service | Silantes [silantes.com]

- 5. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 6. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]

- 7. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential of 13C and 15N labeling for studying protein-protein interactions using Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rPhosphoramidites and dPhosphoramidites | Silantes [silantes.com]

- 14. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 15. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃: Sourcing and Application for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃, a critical building block for the synthesis of isotopically labeled oligonucleotides. The incorporation of stable isotopes like ¹³C and ¹⁵N into DNA strands enables researchers to perform advanced structural and dynamic studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, which is invaluable in drug development and molecular biology. This guide offers a comparative analysis of suppliers, pricing, and detailed experimental protocols for the use of this specialized phosphoramidite (B1245037).

Supplier and Price Comparison

The synthesis of oligonucleotides with specific isotopic labeling patterns is a highly specialized field. As such, DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is not a standard off-the-shelf product for most chemical suppliers. The primary sources for this and other isotopically labeled phosphoramidites are companies specializing in stable isotope-labeled compounds and custom synthesis.

Below is a comparison of potential suppliers for DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃. It is important to note that for custom synthesis inquiries, pricing and availability are subject to quotation and may vary based on the scale of synthesis and specific purity requirements.

| Supplier | Product Name/Service | Catalog Number | Isotopic Purity | Chemical Purity | Price (USD) | Availability | Notes |

| Cambridge Isotope Laboratories, Inc. (CIL) | 2′-Deoxycytidine phosphoramidite (¹³C₉, 98%; ¹⁵N₃, 98%) | CNLM-6830 | ¹³C, 98%; ¹⁵N₃, 98% | 95% | $1,014 (10 mg) | CIL will contact you with availability. | Synonym: DMT-dC(bz) Phosphoramidite. This is a direct match for the requested compound.[1][2] |

| $2,017 (25 mg) | |||||||

| $3,423 (50 mg) | |||||||

| Silantes | Custom synthesis of stable isotope-labeled phosphoramidites | Not Applicable | Per customer specification | Per customer specification | Request a quote | Made to order | Offers custom synthesis of site-specifically labeled phosphoramidites and has experience with a variety of isotopic labeling patterns.[3][4] |

| Omicron Biochemicals, Inc. | Custom synthesis of isotopically labeled nucleosides and derivatives | Not Applicable | Per customer specification | Per customer specification | Request a quote | Made to order | Specializes in the synthesis of stable isotopically labeled carbohydrates and nucleosides and offers custom synthesis services. |

Note: MedChemExpress lists "DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃" and provides an option to "Get quote," indicating they may also be a supplier or can source the compound.[5][6]

Experimental Protocols

The use of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ follows the well-established phosphoramidite chemistry for solid-phase oligonucleotide synthesis.[7][8] The labeled phosphoramidite is incorporated at the desired position within the DNA sequence during the automated synthesis cycle.

General Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps in an automated DNA synthesizer. The timings and specific reagents may vary depending on the synthesizer model and the scale of the synthesis.

1. Preparation:

-

The DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is dissolved in anhydrous acetonitrile (B52724) to the required concentration (e.g., 0.1 M).

-

The solution is loaded onto a designated port on the DNA synthesizer.

-

Other standard phosphoramidites (A, G, T) and synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) are also loaded.

-

A solid support column (e.g., controlled pore glass - CPG) with the initial nucleoside is placed in the synthesizer.

2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each nucleotide addition.

-

Step A: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Step B: Coupling: The labeled DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole) and delivered to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Step C: Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

-

Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in a solution of THF/pyridine/water).

This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.

3. Cleavage and Deprotection:

-

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using a concentrated ammonia (B1221849) solution.

-

This solution also removes the protecting groups from the phosphate backbone (β-cyanoethyl groups) and the nucleobases (e.g., benzoyl from cytosine). This step is typically performed by heating the solution at a specified temperature for several hours.

4. Purification: The final isotopically labeled oligonucleotide is purified from failure sequences and residual protecting groups, commonly by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Signaling Pathways and Experimental Workflows

The primary application of oligonucleotides synthesized with DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is in the study of nucleic acid structure, dynamics, and interactions with other molecules, such as proteins and potential drug candidates. There is no specific "signaling pathway" for the phosphoramidite itself; rather, the labeled oligonucleotide it helps create is a tool to investigate biological pathways.

Below are diagrams illustrating the experimental workflow from synthesis to application.

References

- 1. 2â²-Deoxycytidine phosphoramidite (¹³Câ, 98%; ¹âµNâ, 98%) CP 95% - Cambridge Isotope Laboratories, CNLM-6830-10 [isotope.com]

- 2. 2â²-Deoxycytidine phosphoramidite (¹³Câ, 98%; ¹âµNâ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. rPhosphoramidites and dPhosphoramidites | Silantes [silantes.com]

- 4. Site-Specifically Labeled RNA & DNA Synthesis Service | Silantes [silantes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biotage.com [biotage.com]

- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

The Gatekeepers of Synthesis: A Technical Guide to DMT and Benzoyl Protecting Groups in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the success of phosphoramidite (B1245037) chemistry hinges on the strategic use of protecting groups. These molecular guardians temporarily block reactive functional groups, ensuring the orderly and specific formation of the desired oligonucleotide sequence. This in-depth technical guide focuses on two of the most critical protecting groups: the 5'-hydroxyl protecting group, 4,4'-dimethoxytrityl (DMT), and the exocyclic amine protecting group, benzoyl (bz). We will explore their core functions, provide detailed experimental protocols for their application and removal, and present quantitative data to inform synthesis strategies.

Core Principles of Protection in Phosphoramidite Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process that builds the DNA or RNA chain in the 3' to 5' direction.[1] Each cycle consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation.[2] Protecting groups are indispensable to prevent unwanted side reactions during these steps.[3]

The DMT group is a bulky protecting group attached to the 5'-hydroxyl of the phosphoramidite monomer.[2] Its primary role is to prevent self-polymerization of the monomers and to ensure that coupling occurs only at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[4] The DMT group is stable to the basic and neutral conditions of the coupling and oxidation steps but is readily cleaved under mild acidic conditions, a property crucial for the cyclical nature of the synthesis.[5]

The benzoyl (bz) group is used to protect the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC).[6] Without this protection, these nucleophilic amines could react with the activated phosphoramidites, leading to branched and incorrect sequences. The benzoyl group is stable throughout the synthesis cycle and is typically removed at the end of the synthesis using basic conditions, most commonly with aqueous ammonium (B1175870) hydroxide (B78521).[7]

Quantitative Data on Protecting Group Performance

The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide. The following tables summarize key quantitative data related to the performance of DMT and benzoyl protecting groups.

Table 1: Coupling Efficiency in Phosphoramidite Synthesis

| Coupling Efficiency (%) | Theoretical Yield of Full-Length 20mer Oligonucleotide (%) | Theoretical Yield of Full-Length 50mer Oligonucleotide (%) |

| 98.5 | 71.0 | 52.0 |

| 99.0 | 82.6 | 60.5 |

| 99.4 | 89.2 | 74.5 |

| 99.5 | 90.5 | 77.9 |

| 99.6 | 92.8 | 80.0 |

Data compiled from multiple sources.[1][8] The theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings).

Table 2: Conditions for DMT Group Deprotection (Detritylation)

| Reagent | Concentration | Solvent | Typical Time | Notes |

| Trichloroacetic Acid (TCA) | 3% | Dichloromethane (DCM) | 2 minutes | Standard reagent; prolonged exposure can lead to depurination.[5][9] |

| Dichloroacetic Acid (DCA) | 3% | Dichloromethane (DCM) | 2 minutes | A milder alternative to TCA, reducing the risk of depurination.[5] |

| 80% Acetic Acid | 80% | Water | 20 minutes | Used for manual detritylation after purification.[10] |

Table 3: Conditions for Benzoyl (bz) Group Deprotection

| Reagent | Concentration | Temperature | Typical Time | Notes |

| Concentrated Ammonium Hydroxide | 28-33% | 55°C | 8-16 hours | Standard method for removing benzoyl and other base-labile protecting groups.[7][11] |

| Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v) | 65°C | 5-10 minutes | "UltraFAST" deprotection; requires acetyl-protected dC to avoid base modification.[12][13] |

| Potassium Carbonate in Methanol | 0.05 M | Room Temperature | 4 hours | "UltraMILD" condition for sensitive oligonucleotides.[12] |

| t-Butylamine/Water | 1:3 (v/v) | 60°C | 6 hours | An alternative for sensitive modifications.[12] |

Experimental Protocols

The following are detailed methodologies for the key steps involving DMT and benzoyl protecting groups in solid-phase oligonucleotide synthesis.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle of nucleotide addition.

-

Detritylation (Deblocking):

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[2]

-

Procedure: The solid support-bound oligonucleotide is treated with the detritylation solution for approximately 2 minutes to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile (B52724) to remove the acid and the liberated DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to determine the coupling efficiency of the previous cycle.[5][14]

-

-

Coupling:

-

Reagents:

-

Phosphoramidite monomer (e.g., DMT-dA(bz)-CE Phosphoramidite) in anhydrous acetonitrile.

-

Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction proceeds for approximately 30-60 seconds for standard nucleosides.[2] A molar excess of the phosphoramidite is used to drive the reaction to completion.[4]

-

-

Capping:

-

Reagents:

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.

-

Capping Reagent B: N-Methylimidazole in THF.

-

-

Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutations in the final product. The reaction is typically complete within 30 seconds.[15]

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/water/pyridine.[2]

-

Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by treating the support with the oxidizing solution for approximately 30 seconds. The column is then washed with acetonitrile, and the cycle is repeated for the next nucleotide addition.

-

Protocol 2: Cleavage and Deprotection

This protocol is performed after the completion of the oligonucleotide synthesis.

-

Cleavage from Solid Support and Base Deprotection:

-

Reagent: Concentrated ammonium hydroxide (28-33%).[16]

-

Procedure: The solid support is transferred to a sealed vial containing concentrated ammonium hydroxide. The vial is heated at 55°C for 8-16 hours. This treatment cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from the nucleobases, as well as the cyanoethyl groups from the phosphate backbone.[7][11]

-

-

Final DMT Group Removal (if synthesized "DMT-on"):

-

Reagent: 80% aqueous acetic acid.[10]

-

Procedure: If the oligonucleotide was synthesized with the final DMT group left on for purification purposes ("DMT-on"), it is treated with 80% acetic acid for 20 minutes at room temperature after purification. The detritylated oligonucleotide is then typically precipitated with ethanol.[10]

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in phosphoramidite synthesis.

Caption: The four-step cyclical process of phosphoramidite oligonucleotide synthesis.

Caption: Logical relationship of protecting groups, their function, and removal conditions.

Conclusion

The judicious use of the DMT and benzoyl protecting groups is fundamental to the success of phosphoramidite-based oligonucleotide synthesis. Understanding their chemical properties, the quantitative impact of reaction conditions on their performance, and the precise execution of experimental protocols are paramount for researchers, scientists, and drug development professionals. This guide provides a foundational understanding and practical data to aid in the efficient and reliable synthesis of high-quality oligonucleotides for a wide range of applications.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. biotage.com [biotage.com]

- 15. atdbio.com [atdbio.com]

- 16. blog.biosearchtech.com [blog.biosearchtech.com]

A Technical Guide to Stable Isotope Labeling for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the fundamental principles, experimental protocols, and applications of stable isotope labeling for Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H), is a cornerstone of modern structural biology, enabling the study of the structure, dynamics, and interactions of biomolecules at atomic resolution.

Core Principles of Stable Isotope Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy relies on the magnetic properties of atomic nuclei. While the most abundant hydrogen isotope, ¹H, is NMR-active, its high abundance in large biomolecules leads to complex, overlapping spectra that are difficult to interpret, especially for proteins larger than 10 kDa.[1][2]

Stable isotope labeling overcomes this limitation by enriching biomolecules with NMR-active isotopes that are naturally less abundant, such as ¹³C (1.1% natural abundance) and ¹⁵N (0.37% natural abundance). This enrichment allows for the use of multidimensional heteronuclear NMR experiments that correlate the chemical shifts of different nuclei, dramatically improving spectral resolution and enabling the study of larger and more complex systems.[1][2]

The primary goals of stable isotope labeling for NMR are:

-

Simplify Spectra: Reduce spectral complexity and signal overlap.[3][4]

-

Enhance Sensitivity: Improve the signal-to-noise ratio, particularly for larger molecules.[3][4]

-

Facilitate Resonance Assignment: Enable the unambiguous assignment of signals to specific atoms in the molecule.[3][4]

-

Probe Structure and Dynamics: Provide the necessary tools to determine three-dimensional structures and investigate molecular motion.

Common Isotopes in NMR Spectroscopy

The choice of isotope is dictated by the specific research question and the size of the biomolecule.

| Isotope | Natural Abundance | Key Advantages in NMR |

| ¹³C | 1.1% | Large chemical shift dispersion, crucial for resolving backbone and side-chain resonances in proteins. |

| ¹⁵N | 0.37% | Excellent for backbone studies in proteins via ¹H-¹⁵N correlation spectra (e.g., HSQC).[5] |

| ²H | 0.015% | Reduces ¹H-¹H dipolar relaxation, leading to sharper lines and improved spectral quality for large proteins (>25 kDa).[3][6] |

Key Labeling Strategies

Several strategies exist for incorporating stable isotopes into proteins, each offering distinct advantages. The choice of method depends on the desired outcome, the complexity of the biological system, and budgetary considerations.

Uniform Labeling

This is the most straightforward and cost-effective method, where the protein is expressed in a minimal medium containing a single isotopically labeled carbon source (e.g., ¹³C-glucose) and/or nitrogen source (e.g., ¹⁵NH₄Cl).[5][7] This results in the incorporation of the isotope at all possible positions in the protein.

-

¹⁵N-Labeling: The simplest form, providing a unique signal for each backbone and side-chain amide proton in a ¹H-¹⁵N HSQC spectrum, which is often used to check protein folding and for ligand binding studies.[5]

-

¹³C, ¹⁵N-Double Labeling: Essential for the sequential backbone and side-chain resonance assignment of proteins, forming the basis for 3D structure determination.

-

¹³C, ¹⁵N, ²H-Triple Labeling: Used for large proteins, where deuteration reduces signal broadening, improving spectral quality.[8]

Selective Labeling

Selective labeling strategies are employed to simplify complex spectra or to introduce specific probes for structural and dynamic studies.[9]

-

Amino Acid Type Selective Labeling: One or more labeled amino acids are added to an unlabeled growth medium. The host organism, typically E. coli, will preferentially incorporate these exogenous amino acids into the expressed protein.[9]

-

Selective Unlabeling (Reverse Labeling): One or more unlabeled amino acids are added to a uniformly labeled minimal medium. The resulting protein will be isotopically labeled at all positions except for the supplemented amino acid types.[9]

Deuteration

For proteins larger than ~25 kDa, NMR spectra can suffer from significant line broadening due to rapid transverse relaxation, which is dominated by ¹H-¹H dipolar interactions.[6] Replacing non-exchangeable protons with deuterium (²H) mitigates this effect, leading to sharper signals and improved spectral quality.[3][6] This is typically achieved by growing cells in D₂O-based minimal media.[8]

| Deuteration Level | Achieved by | Benefit |

| ~70-80% | Growth in D₂O with protonated glucose | Significant improvement in relaxation properties.[8] |

| >95% | Growth in D₂O with deuterated glucose | Maximizes reduction of dipolar relaxation.[8] |

Experimental Protocols

The following are generalized protocols for common labeling techniques using E. coli expression systems. Specific parameters such as growth temperature, induction time, and media composition may need to be optimized for the protein of interest.

Protocol for Uniform ¹⁵N-Labeling

This is the simplest and most common labeling method, ideal for initial structural assessment and ligand binding studies.[5]

1. Media Preparation (per 1 Liter):

- Prepare M9 minimal media salts in 900 mL of H₂O.

- Autoclave and cool to room temperature.

- Aseptically add the following sterile solutions:

- 1 g ¹⁵NH₄Cl (the sole nitrogen source).[10]

- 20 mL of 20% (w/v) unlabeled glucose.

- 2 mL of 1 M MgSO₄.

- 100 µL of 1 M CaCl₂.

- 1 mL of 1000x trace elements solution.

- Appropriate antibiotics.

2. Cell Culture and Expression:

- Inoculate 5-10 mL of LB medium with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid and grow overnight.

- The next day, pellet the cells and resuspend in 20 mL of M9 medium to wash away the rich medium.

- Inoculate the 1 L of ¹⁵N-labeled M9 medium with the washed cells.

- Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression with IPTG (typically 0.1-1.0 mM final concentration).

- Continue to grow the culture for 3-16 hours at a suitable temperature (e.g., 18-37°C).

3. Harvest and Purification:

- Harvest the cells by centrifugation.

- Proceed with standard protein purification protocols.

Protocol for Uniform ¹³C, ¹⁵N-Double Labeling

This protocol is essential for detailed structural studies that require backbone and side-chain assignments.

1. Media Preparation (per 1 Liter):

- Follow the same procedure as for ¹⁵N-labeling, but with the following modifications:

- Use 1 g of ¹⁵NH₄Cl.

- Use 2-4 g of ¹³C-glucose as the sole carbon source.[11]

2. Cell Culture and Expression:

- The procedure is identical to that for ¹⁵N-labeling. It is often beneficial to start from a small pre-culture in labeled media to adapt the cells.

3. Harvest and Purification:

- Harvest the cells by centrifugation and proceed with purification.

Protocol for Perdeuteration

This method is critical for NMR studies of high-molecular-weight proteins.

1. Adaptation to D₂O:

- E. coli growth is slower in D₂O. Therefore, a gradual adaptation is required.

- Start by growing a culture in LB medium.

- Sequentially transfer aliquots to minimal media containing increasing percentages of D₂O (e.g., 30%, 70%, and finally 99.8% D₂O).

2. Media Preparation (per 1 Liter of 99.8% D₂O):

- Prepare M9 salts using D₂O.

- Aseptically add sterile solutions of:

- 1 g ¹⁵NH₄Cl (dissolved in D₂O).

- 2-4 g of protonated or deuterated ¹³C-glucose (dissolved in D₂O).

- Other necessary supplements prepared in D₂O.

3. Expression and Purification:

- Inoculate the deuterated medium with the adapted cell culture.

- Grow, induce, and harvest as with standard labeling protocols, noting that growth will be significantly slower.

- During purification, use H₂O-based buffers to allow for the back-exchange of amide protons to ¹H, which is necessary for detection in many standard protein NMR experiments.[8]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

While primarily a technique for quantitative mass spectrometry, SILAC is an important metabolic labeling method that shares principles with NMR labeling.[4][12][13] In SILAC, two populations of cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids (typically arginine and lysine).[4][14] After experimental treatment, the cell populations are mixed, and the relative abundance of proteins is determined by the ratio of light to heavy peptide signals in the mass spectrometer.[4]

Conclusion

Stable isotope labeling is an indispensable tool in NMR spectroscopy, enabling detailed investigations of biomolecular structure and function that would otherwise be impossible. The choice of labeling strategy—from simple uniform ¹⁵N-enrichment to complex selective labeling and perdeuteration—is a critical step in experimental design. By carefully selecting the appropriate isotopes and labeling protocol, researchers can simplify complex spectra, enhance sensitivity, and ultimately extract high-resolution structural and dynamic information, driving forward research and drug development.

References

- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 2. users.cs.duke.edu [users.cs.duke.edu]

- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

- 6. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]

- 7. dbt.univr.it [dbt.univr.it]

- 8. protein-nmr.org.uk [protein-nmr.org.uk]

- 9. Selective Labeling | CK Isotopes [ckisotopes.com]

- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 11. ukisotope.com [ukisotope.com]

- 12. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 14. web.mit.edu [web.mit.edu]

A Technical Guide to the Commercial Availability of Custom 13C,15N Labeled Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for custom 13C and 15N labeled oligonucleotides. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and quality control of these critical reagents, alongside a survey of prominent commercial suppliers.

Introduction to Isotopically Labeled Oligonucleotides

Stable isotope labeling of oligonucleotides with 13C and 15N has become an indispensable tool in modern molecular biology and drug development. These non-radioactive isotopes act as powerful probes for elucidating the structure, dynamics, and interactions of nucleic acids at the atomic level. The primary applications for these labeled molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where the isotopic enrichment provides enhanced sensitivity and spectral resolution.[1][2]

Commercial Suppliers and Services

A growing number of specialized companies offer custom synthesis of 13C and 15N labeled oligonucleotides, as well as the essential building blocks (phosphoramidites and nucleotide triphosphates) required for their synthesis. These suppliers cater to a wide range of research needs, from small-scale academic projects to large-scale preclinical studies.

When ordering custom labeled oligonucleotides, researchers typically need to provide the supplier with the desired sequence, the type and position of the isotopic labels, the required yield, and the desired purity level.[3][4]

Table 1: Prominent Commercial Suppliers of Custom 13C,15N Labeled Oligonucleotides and Building Blocks

| Company | Products and Services Offered | Key Features |

| Cambridge Isotope Laboratories, Inc. (CIL) | Uniformly and partially labeled 13C, 15N RNA and DNA phosphoramidites and nucleotide triphosphates (NTPs).[1][2][5] | High isotopic enrichment (typically >98%).[1][5] Extensive catalog of labeled building blocks. |

| Silantes | Custom synthesis of uniformly and site-specifically labeled RNA and DNA oligonucleotides (13C, 15N, 2H, 18O, 19F).[3][4][6][7] | Offers both enzymatic (T7 RNA polymerase system for uniform labeling) and chemical (solid-phase for site-specific) synthesis.[3][4][6] In-house production of labeled NTPs.[6] |

| BOC Sciences | Custom synthesis of a wide range of isotopically labeled oligonucleotides, including DNA, RNA, siRNA, and miRNA with 13C and 15N labels.[][][] | Offers various modifications and purification options.[] |

| Thermo Fisher Scientific | Custom siRNA and miRNA synthesis with options for various chemical modifications, including dye labels and backbone modifications.[11][12][13][14][15] | Provides design tools for custom sequences.[11][13][14] Rigorous quality control including mass spectrometry and gel electrophoresis.[11] |

| Sigma-Aldrich (Merck) | Custom DNA and RNA oligonucleotides with a wide array of modifications.[16] | Manufacturing under ISO 9001 and ISO 13485 quality systems. Offers various purification levels. |

Synthesis Methodologies

Two primary strategies are employed for the synthesis of 13C and 15N labeled oligonucleotides: chemical synthesis and enzymatic synthesis. The choice of method depends on the desired labeling pattern (uniform or site-specific), the length of the oligonucleotide, and the required yield.

Chemical Synthesis (Solid-Phase Phosphoramidite (B1245037) Method)

Solid-phase synthesis using phosphoramidite chemistry is the most common method for producing site-specifically labeled oligonucleotides.[2][4] This automated process involves the sequential addition of nucleotide building blocks (phosphoramidites) to a growing chain attached to a solid support.[17][18]

Experimental Workflow for Chemical Synthesis of Labeled Oligonucleotides

References

- 1. isotope.com [isotope.com]

- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Custom RNA Synthesis Services | Leading Provider of Isotope Labeled RNA & DNA [silantes.com]

- 4. Site-Specifically Labeled RNA & DNA Synthesis Service | Silantes [silantes.com]

- 5. 2â²-Deoxyguanosine phosphoramidite (¹³Cââ, 98%; ¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, CNLM-6825-25 [isotope.com]

- 6. Uniformly Labeled RNA Synthesis Service | Silantes [silantes.com]

- 7. Custom RNA & DNA Synthesis Services | Silantes [silantes.com]

- 11. Custom siRNA and miRNA | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Custom siRNA Modification Services | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Custom Stealth RNAi siRNA | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. siRNA | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Custom dna oligos | Sigma-Aldrich [sigmaaldrich.com]

- 17. alfachemic.com [alfachemic.com]

- 18. atdbio.com [atdbio.com]

The Role of Isotopic Labeling in Mass Spectrometry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling in mass spectrometry, a cornerstone of modern quantitative proteomics and metabolomics. It delves into the core principles, experimental methodologies, and data interpretation, offering a technical resource for researchers and professionals in drug development and life sciences. Isotopic labeling techniques have revolutionized our ability to accurately quantify changes in proteins and metabolites, providing critical insights into cellular processes, disease mechanisms, and drug action.

Core Principles of Isotopic Labeling in Mass Spectrometry

Isotopic labeling is a technique used to track molecules through a biological system or a chemical reaction by replacing one or more atoms in a molecule with their heavy isotopes.[1][2][3] Stable, non-radioactive isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) are commonly used.[3][4][5] The key principle is that isotopically labeled molecules are chemically identical to their unlabeled counterparts but have a distinct mass.[4] This mass difference allows for their differentiation and quantification by a mass spectrometer.[2][3]

In a typical quantitative proteomics experiment, two or more samples (e.g., treated vs. untreated cells) are differentially labeled with "light" (natural isotope abundance) and "heavy" (isotope-enriched) tags.[6] The samples are then mixed, processed, and analyzed together in a single mass spectrometry run.[6] The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of that peptide (and by extension, its parent protein) in the original samples.[7] This co-analysis of samples minimizes experimental variability and enhances the accuracy of quantification.[6]

Key Isotopic Labeling Techniques

Several isotopic labeling strategies have been developed, each with its own advantages and applications. The most prominent methods include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling approach where cells are grown in specialized media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[4][7] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[7] This in vivo labeling strategy is highly accurate as the samples are combined at the earliest possible stage (the cell culture level), minimizing downstream sample handling errors.[8]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are chemical labeling techniques that use isobaric tags to label peptides in vitro after protein extraction and digestion.[4][9] These tags consist of a reporter group, a balancer group, and a peptide-reactive group.[10] Peptides from different samples are labeled with different isobaric tags. All labeled peptides have the same total mass and are therefore indistinguishable in the initial mass spectrometry scan (MS1). However, upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are released, and their distinct masses allow for the relative quantification of the peptides from each sample.[10] A major advantage of iTRAQ and TMT is their multiplexing capability, allowing for the simultaneous analysis of up to 8 (iTRAQ) or even 18 (TMT) samples.[9]

Data Presentation: Quantitative Proteomics Data Summary

Isotopic labeling experiments generate large datasets of protein expression changes. The following tables provide examples of how quantitative data from SILAC, iTRAQ, and TMT experiments are typically presented.

| Protein | Gene | SILAC Ratio (Heavy/Light) | Log2 Fold Change | Regulation |

| Epidermal growth factor receptor | EGFR | 0.52 | -0.94 | Down-regulated |

| Mitogen-activated protein kinase 1 | MAPK1 | 1.89 | 0.92 | Up-regulated |

| Proliferating cell nuclear antigen | PCNA | 1.05 | 0.07 | Unchanged |

| Vimentin | VIM | 3.20 | 1.68 | Up-regulated |

| 14-3-3 protein sigma | SFN | 2.50 | 1.32 | Up-regulated |

| Pleckstrin-2 | PLEK2 | 2.15 | 1.10 | Up-regulated |

| Cathepsin B | CTSB | 0.45 | -1.15 | Down-regulated |

| Aldose reductase | AKR1B1 | 0.38 | -1.40 | Down-regulated |

Table 1: Example of SILAC Data for Drug Response Analysis. This table shows hypothetical SILAC ratios and corresponding log2 fold changes for selected proteins in cancer cells treated with a targeted therapy. Proteins with a log2 fold change greater than 1 or less than -1 are typically considered significantly up- or down-regulated, respectively.

| Protein | Gene | iTRAQ Ratio (Tumor/Normal) | p-value | Regulation |

| Annexin A2 | ANXA2 | 2.15 | 0.008 | Up-regulated |

| S100-A9 | S100A9 | 3.50 | 0.001 | Up-regulated |

| Peroxiredoxin-1 | PRDX1 | 0.48 | 0.012 | Down-regulated |

| Tropomyosin 2 | TPM2 | 0.33 | <0.001 | Down-regulated |

| Galectin-3 | LGALS3 | 1.98 | 0.025 | Up-regulated |

| Heat shock protein beta-1 | HSPB1 | 2.75 | 0.005 | Up-regulated |

| Alpha-enolase | ENO1 | 1.80 | 0.031 | Up-regulated |

| Carbonic anhydrase 2 | CA2 | 0.61 | 0.045 | Down-regulated |

Table 2: Example of iTRAQ Data for Biomarker Discovery in Cancer. This table presents hypothetical iTRAQ ratios comparing protein expression between tumor and normal tissues. The p-value indicates the statistical significance of the observed change.

| Protein | Gene | TMT Reporter Ion Intensity (Fold Change vs. Control) |

| Time Point 1 | ||

| Cyclin-dependent kinase 1 | CDK1 | 1.2 |

| Aurora kinase A | AURKA | 1.5 |

| Polo-like kinase 1 | PLK1 | 1.4 |

| Survivin | BIRC5 | 1.1 |

| p53 | TP53 | 0.9 |

| Retinoblastoma protein | RB1 | 1.0 |

Table 3: Example of TMT Data for Time-Course Analysis of Drug Treatment. This table illustrates how TMT can be used to track the temporal changes in protein expression following drug administration. The fold change is calculated relative to a control sample.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key isotopic labeling techniques.

SILAC Experimental Protocol

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal L-arginine and L-lysine.

-

The other population is grown in "heavy" SILAC medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).

-

Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.

-

-

Sample Harvesting and Lysis:

-

Harvest the cells from both populations.

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Digestion:

-

Quantify the protein concentration of the lysate.

-

Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Desalt the peptide mixture using a C18 column.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios.

-

Perform statistical analysis to identify proteins with significant changes in abundance.

-

iTRAQ/TMT Experimental Protocol

-

Protein Extraction and Digestion:

-

Extract proteins from each sample (up to 8 for iTRAQ, up to 18 for TMT) individually.

-

Quantify the protein concentration for each sample.

-

Reduce and alkylate the proteins as described in the SILAC protocol.

-

Digest the proteins into peptides with trypsin.

-

-

Peptide Labeling:

-

Label the peptide digests from each sample with a different iTRAQ or TMT reagent according to the manufacturer's instructions.

-

Quench the labeling reaction.

-

-

Sample Pooling and Fractionation:

-

Combine the labeled peptide samples into a single mixture.

-

For complex samples, it is recommended to fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

-

Mass Spectrometry Analysis:

-

Analyze each fraction by LC-MS/MS.

-

-

Data Analysis:

-

Use appropriate software (e.g., Proteome Discoverer) to identify peptides and quantify the reporter ion intensities.

-

Normalize the data and perform statistical analysis to determine the relative abundance of proteins across the different samples.

-

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in cancer.[1][2] Isotopic labeling proteomics has been instrumental in elucidating the dynamic changes in this pathway upon ligand binding or inhibitor treatment.[1][2][11]

Caption: Simplified EGFR signaling pathway.

Experimental Workflow: SILAC-based Quantitative Proteomics

The following diagram illustrates the key steps in a typical SILAC experiment, from cell labeling to data analysis.

Caption: SILAC experimental workflow.

Logical Relationship: Comparison of Labeling Strategies

This diagram provides a high-level comparison of the three main isotopic labeling techniques discussed in this guide.

Caption: Isotopic labeling strategies.

Conclusion

Isotopic labeling coupled with mass spectrometry provides a powerful and versatile platform for quantitative proteomics and metabolomics. The choice of labeling strategy—SILAC, iTRAQ, or TMT—depends on the specific research question, sample type, and desired level of multiplexing. By providing accurate and reproducible quantification of thousands of proteins and metabolites, these techniques are indispensable tools in basic research, biomarker discovery, and the development of new therapeutic agents. This guide has outlined the fundamental principles, provided detailed experimental frameworks, and presented data in a clear, comparative format to aid researchers in leveraging the full potential of isotopic labeling in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. aragen.com [aragen.com]

- 5. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 6. mtoz-biolabs.com [mtoz-biolabs.com]

- 7. iTRAQ/TMT – Label-Based Quantification Techniques [creative-proteomics.com]

- 8. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 9. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples | Springer Nature Experiments [experiments.springernature.com]

- 10. iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of the isotopically labeled DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃. This molecule is a critical reagent for the synthesis of isotopically labeled oligonucleotides used in advanced research and drug development, particularly in structural biology and mechanistic studies employing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

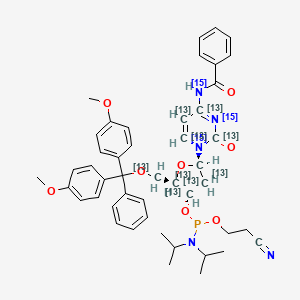

Chemical Structure and Isotopic Labeling

DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is a derivative of 2'-deoxycytidine (B1670253), a natural building block of DNA. It is chemically modified with three key protective groups to facilitate its use in automated solid-phase oligonucleotide synthesis:

-

A 5'-O-Dimethoxytrityl (DMT) group: This bulky acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted side reactions during the coupling process. Its release upon acid treatment also provides a convenient method for monitoring the efficiency of each coupling step.

-

An N⁴-Benzoyl (bz) group: This base-labile group protects the exocyclic amine of the cytosine base, preventing it from reacting with the activated phosphoramidite (B1245037).

-

A 3'-O-(N,N-diisopropyl) phosphoramidite group: This is the reactive moiety that, upon activation, forms the internucleotide phosphodiester bond with the free 5'-hydroxyl of the growing oligonucleotide chain. The 2-cyanoethyl group on the phosphorus atom serves as a protecting group for the phosphate (B84403).

The isotopic labeling in DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ involves the incorporation of nine Carbon-13 (¹³C) atoms and three Nitrogen-15 (¹⁵N) atoms within the 2'-deoxycytidine moiety. This comprehensive labeling of the nucleoside provides a powerful tool for detailed structural and dynamic studies of nucleic acids.

Below is a diagram illustrating the chemical structure with the positions of the isotopic labels highlighted.

Caption: Chemical structure of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃.

Physicochemical Properties

The following table summarizes the key physicochemical properties of DMT-dC(bz) Phosphoramidite. Data for the unlabeled analogue is provided for comparison.

| Property | Value (DMT-dC(bz) Phosphoramidite) | Value (DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃) | Reference |

| CAS Number | 102212-98-6 | 2483830-14-2 | [1][2] |

| Chemical Formula | C₄₆H₅₂N₅O₈P | C₃₇¹³C₉H₅₂N₂¹⁵N₃O₈P | [1] |

| Molecular Weight | 833.91 g/mol | Approx. 845.9 g/mol (calculated) | [1] |

| Appearance | White to off-white powder | Not specified (expected to be similar) | [1] |

| Purity | ≥98% (HPLC) | ≥95% (Chemical Purity) | |

| Solubility | Soluble in acetonitrile (B52724), dichloromethane | Not specified (expected to be similar) | |

| Storage | -20°C to 8°C, under inert atmosphere, protect from moisture | -20°C, under inert atmosphere, protect from moisture | [1] |

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The standard method for synthesizing oligonucleotides using phosphoramidite chemistry is the solid-phase synthesis cycle. This automated process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG). The use of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ follows the same protocol as the unlabeled version.

Materials:

-

DNA synthesizer

-

Solid support (e.g., dC-CPG)

-

Unlabeled and labeled phosphoramidites (dissolved in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Anhydrous acetonitrile for washing

Protocol:

The synthesis cycle consists of four main steps, repeated for each nucleotide addition:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away, and its absorbance can be measured to quantify the coupling efficiency of the previous cycle.

-

Coupling: The labeled DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is activated by the activator solution and then coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in the cleavage and deprotection solution. The crude oligonucleotide is then purified, typically by HPLC.

Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

Mechanochemical Synthesis of Oligonucleotides

Mechanochemical synthesis is an emerging solvent-free or low-solvent method for oligonucleotide synthesis. This technique utilizes mechanical force, typically through ball milling, to drive chemical reactions.

Materials:

-

Ball mill and milling jars (e.g., stainless steel)

-

DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃

-

5'-OH unprotected nucleoside

-

Activator (e.g., 5-(ethylthio)-1H-tetrazole)

-

Oxidizing agent (e.g., solid iodine)

-

Liquid-assisted grinding (LAG) agent (e.g., a few microliters of a suitable solvent)

Protocol:

-

Coupling: The labeled phosphoramidite, the 5'-OH unprotected nucleoside, and the activator are added to the milling jar. The mixture is milled for a specific duration to effect the coupling reaction.

-

Oxidation: The oxidizing agent is added to the reaction mixture, and milling is continued to convert the phosphite triester to a phosphate triester.

-

Work-up: The resulting dinucleotide is extracted and purified.

This method offers a more environmentally friendly alternative to traditional solid-phase synthesis, although it is currently more suited for the synthesis of shorter oligonucleotides.

Caption: Mechanochemical Oligonucleotide Synthesis Workflow.

Applications in Research and Drug Development

The primary application of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is in the synthesis of oligonucleotides with site-specific isotopic labels. These labeled oligonucleotides are invaluable tools in a variety of research areas:

-

Structural Biology: ¹³C and ¹⁵N are NMR-active nuclei. The incorporation of these isotopes into specific positions in a DNA or RNA molecule greatly simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the determination of high-resolution three-dimensional structures of nucleic acids and their complexes with proteins or small molecules.

-

Mechanistic Studies: Isotopic labeling allows researchers to track the fate of specific atoms in chemical and enzymatic reactions, providing detailed insights into reaction mechanisms.

-

Drug Development: In the development of oligonucleotide-based therapeutics (e.g., antisense oligonucleotides, siRNAs), isotopically labeled versions are used as internal standards in pharmacokinetic and pharmacodynamic studies. Mass spectrometry can easily distinguish the labeled drug from its unlabeled endogenous counterparts, enabling accurate quantification in biological matrices.

Conclusion

DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is a highly specialized and powerful reagent that enables the precise introduction of stable isotopes into synthetic oligonucleotides. This capability is crucial for advancing our understanding of the structure, function, and dynamics of nucleic acids and for the development of novel nucleic acid-based therapeutics. The experimental protocols outlined in this guide provide a framework for the effective utilization of this important molecule in research and development.

References

A Technical Guide to Uniform and Site-Specific Isotopic Labeling for Researchers and Drug Development Professionals

Introduction: Isotopic labeling is a powerful technique that underpins many advanced analytical methods in modern biological and pharmaceutical research. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (such as ²H, ¹³C, and ¹⁵N), researchers can track molecules through complex biological processes, elucidate protein structures, and quantify changes in molecular populations. This guide provides an in-depth exploration of two primary isotopic labeling strategies: uniform and site-specific labeling. Understanding the principles, advantages, and limitations of each approach is crucial for designing experiments that yield clear and insightful results in fields ranging from structural biology to drug metabolism.

Core Concepts: Uniform vs. Site-Specific Isotopic Labeling

Isotopic labeling strategies can be broadly categorized based on the extent and location of isotope incorporation.

Uniform Isotopic Labeling involves the replacement of all instances of a particular element within a biomolecule with its stable isotope.[1] For example, in a uniformly ¹⁵N-labeled protein, nearly every nitrogen atom in the polypeptide chain is a ¹⁵N isotope.[2] This comprehensive labeling is typically achieved by providing an expression system with a single source of the isotopic label, such as ¹³C-glucose or ¹⁵NH₄Cl in the growth medium.[2][3] The high level of incorporation, often exceeding 90%, generates strong signals in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), making it a cornerstone for de novo protein structure determination and quantitative proteomics.[2]

Site-Specific Isotopic Labeling , in contrast, introduces isotopes at precisely defined locations within a molecule.[4][5] This can range from labeling a specific type of amino acid (residue-specific) to labeling a single atom in a particular amino acid at a known position in the protein sequence.[4] This targeted approach is invaluable for simplifying complex spectra and focusing on regions of interest, such as an enzyme's active site or a protein-ligand interaction interface.[6] Site-specific labeling often employs more sophisticated techniques, including cell-free protein synthesis with labeled amino acids or chemical synthesis methods.[7]

Comparative Analysis of Labeling Strategies

The choice between uniform and site-specific labeling depends on the specific research question, the size and properties of the molecule of interest, and available resources. The following table summarizes key quantitative and qualitative differences between the two approaches.

| Feature | Uniform Isotopic Labeling | Site-Specific Isotopic Labeling |

| Incorporation Level | Typically >90-98% enrichment.[2][8] | Precisely controlled at specific sites; can be 100% at the target position. |

| Cost | Generally more cost-effective for labeling entire proteins, especially in prokaryotic systems, due to the use of cheaper labeled precursors like ¹⁵NH₄Cl and ¹³C-glucose.[3][8] | Can be more expensive due to the high cost of purified, isotopically labeled amino acids or other specific precursors.[9] |

| Time Requirement | Can be time-consuming, requiring multiple rounds of cell culture to achieve high incorporation levels. | Cell-free synthesis methods can significantly reduce the time required for protein expression and labeling.[7] |

| Spectral Complexity | Results in complex NMR spectra due to the large number of labeled atoms, which can lead to signal overlap, especially in larger proteins.[10] | Dramatically simplifies spectra by only introducing signals from the labeled sites, facilitating analysis of large biomolecules and complexes.[10] |

| Primary Applications | - De novo protein structure determination by NMR. - Quantitative proteomics (e.g., SILAC).[11] - Metabolic flux analysis. | - Studying enzyme mechanisms and active sites. - Probing protein-ligand and protein-protein interactions.[12] - Simplifying NMR spectra of large proteins.[10] |

Experimental Protocols

Uniform Isotopic Labeling of Proteins in E. coli

This protocol describes a cost-effective method for producing uniformly ¹⁵N-labeled proteins in E. coli.[3][8]

Materials:

-

E. coli expression strain transformed with the plasmid encoding the protein of interest.

-

Minimal medium (e.g., M9) plates.

-

Liquid minimal medium (Medium A).[13]

-

¹⁵NH₄Cl as the sole nitrogen source.

-

Glucose (or ¹³C-glucose for double labeling) as the carbon source.

-

Appropriate antibiotics.

-

Inducing agent (e.g., IPTG).

Procedure:

-

Transform the expression vector into a suitable E. coli strain and select colonies on a minimal medium plate containing the appropriate antibiotic.

-

Inoculate a single colony into 5 mL of Medium A and grow overnight at 37°C.[13]

-

Use the overnight culture to inoculate 1 L of Medium A containing ¹⁵NH₄Cl as the sole nitrogen source.

-

Grow the culture at the optimal temperature for protein expression until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.[13]

-

Induce protein expression with the appropriate concentration of the inducing agent.

-

Continue to culture the cells for an additional 2-12 hours to allow for protein expression and incorporation of the isotopic label.[13]

-

Harvest the cells by centrifugation. The cell pellet can be stored at -20°C or used immediately for protein purification.[13]

Site-Specific Isotopic Labeling using Cell-Free Protein Synthesis

This protocol outlines the general steps for producing a protein with a site-specifically incorporated ¹⁵N-labeled amino acid using a commercial in vitro translation kit.[7]

Materials:

-

Linear or circular DNA template encoding the protein of interest.

-

Cell-free protein synthesis kit (e.g., E. coli S30 extract-based).

-

Amino acid mixture lacking the specific amino acid to be labeled.

-

¹⁵N-labeled amino acid of choice.

-

Reaction buffer and energy source provided with the kit.

Procedure:

-

Prepare the DNA template for the reaction. PCR-amplified linear DNA can often be used directly.

-

Thaw the cell-free extract and other reaction components on ice.

-

In a microcentrifuge tube, combine the cell-free extract, reaction buffer, energy source, and the amino acid mixture lacking the target amino acid.

-